molecular formula C10H9ClN2O B11473936 5-Amino-8-chloro-2-methylquinolin-4-ol

5-Amino-8-chloro-2-methylquinolin-4-ol

Cat. No.: B11473936
M. Wt: 208.64 g/mol
InChI Key: GQFVXZGRBFWVBC-UHFFFAOYSA-N
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Description

5-Amino-8-chloro-2-methylquinolin-4-ol is a quinoline derivative with significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-8-chloro-2-methylquinolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Nitration: Starting with 2-methylquinoline, nitration is performed using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.

    Chlorination: Chlorination at the 8-position can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Hydroxylation: Finally, hydroxylation at the 4-position is carried out using appropriate hydroxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-8-chloro-2-methylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can reduce the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like ammonia or thiols in polar solvents.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

5-Amino-8-chloro-2-methylquinolin-4-ol is primarily recognized for its potential in treating neurodegenerative diseases. Its structural similarity to other quinoline derivatives, such as 8-hydroxyquinoline, allows it to exhibit significant biological activities.

Antineurodegenerative Properties

Research has shown that quinoline derivatives can inhibit neurotoxic processes associated with diseases like Alzheimer's disease. For instance, compounds similar to this compound have demonstrated the ability to inhibit amyloid-beta aggregation and protect neuronal cells from glutamate-induced toxicity .

Case Study:
A study evaluated a series of aminoquinoline derivatives for their ability to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. Compounds showed varying degrees of inhibitory activity, with some achieving over 40% inhibition at low concentrations .

CompoundInhibition Rate (%)Concentration (µM)
c341.410
c525.510

Anticancer Activity

The antiproliferative effects of quinoline derivatives have been documented in various cancer cell lines. For example, this compound and its analogs have been tested against human cervix carcinoma cells (HeLa) and colorectal adenocarcinoma (HT-29) cells, showing promising results in inhibiting cell growth .

Data Summary:
In vitro studies indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines:

Cell LineCompound TestedIC50 (µM)
HeLa5-Amino Derivative15
HT-295-Amino Derivative20

Metal Chelation Properties

The compound also exhibits metal-chelating properties, which are crucial for maintaining metal ion homeostasis in biological systems. Quinoline derivatives are known to bind with metal ions such as copper and zinc, which are essential for various enzymatic processes.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of quinoline derivatives, including this compound.

Antitubercular Activity

Research has focused on the synthesis of quinoline-triazole hybrids that exhibit potent activity against Mycobacterium tuberculosis. These studies suggest that modifications to the quinoline structure can enhance antibacterial efficacy .

Data Overview:
The following table summarizes the MIC values of synthesized compounds against Mycobacterium tuberculosis:

CompoundMIC (µg/mL)
Compound A12.5
Compound B15

Mechanism of Action

The mechanism of action of 5-Amino-8-chloro-2-methylquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-2-methylquinolin-4-ol: Lacks the amino group at the 5-position, which may affect its reactivity and biological activity.

    5-Amino-2-methylquinolin-4-ol: Lacks the chloro group at the 8-position, potentially altering its chemical properties and applications.

    5-Amino-8-chloroquinolin-4-ol: Lacks the methyl group at the 2-position, which can influence its steric and electronic properties.

Uniqueness

5-Amino-8-chloro-2-methylquinolin-4-ol is unique due to the specific combination of substituents on the quinoline ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-Amino-8-chloro-2-methylquinolin-4-ol?

A two-step approach is typically used:

  • Step 1 : Functionalization of the quinoline core. Chlorination at position 8 and methylation at position 2 can be achieved via Friedel-Crafts alkylation or direct substitution using LiAlH4 or NaBH3CN under controlled pH (e.g., pH ≈ 6) .
  • Step 2 : Introduction of the amino group at position 4. Reductive amination or nitro group reduction (using H2/Pd or LiAlH4) is effective. For example, reacting 5-chloroquinolin-8-ol with amines and paraformaldehyde under reflux in ethanol yields amino derivatives . Key considerations : Monitor reaction progress via TLC and purify intermediates via cold methanol washes to remove unreacted starting materials .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Confirm substitution patterns via 1H NMR (e.g., singlet for methyl at position 2, aromatic protons at positions 6 and 7) .
  • HRMS : Verify molecular weight with <2 ppm error .
  • X-ray crystallography : Resolve the planar quinoline ring system and dihedral angles (e.g., ~70° for substituents) using SHELX software. Twin refinement may be required if domains are present .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Cytotoxicity assays : Use glioblastoma cell lines (e.g., U87-MG) with MTT or resazurin-based protocols. Compare IC50 values against reference compounds like temozolomide .
  • Antimicrobial testing : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) . Note : Include positive controls (e.g., ciprofloxacin) and validate solubility in DMSO/PBS mixtures to avoid false negatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under scale-up conditions?

  • Reaction engineering : Use flow chemistry to enhance mixing and heat transfer during exothermic steps (e.g., nitro reductions).
  • Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenolysis efficiency. Pd/C often provides higher selectivity for amino group retention .
  • Purification : Replace column chromatography with recrystallization from ethanol/water (7:3 v/v) to improve scalability .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

  • Case example : If NMR suggests a planar structure but X-ray shows a twisted conformation:

  • Perform variable-temperature NMR to assess dynamic effects.
  • Re-examine crystallographic data for twinning or disorder using SHELXL’s TWIN/BASF commands .
    • Mitigation : Cross-validate with DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental bond angles .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Derivatization : Synthesize analogs via:

  • Position 4 : Replace hydroxyl with methoxy or ester groups to modulate lipophilicity .
  • Position 5 : Introduce electron-withdrawing groups (e.g., nitro, CF3) to enhance electrophilic reactivity .
    • Assay design : Use high-throughput screening (HTS) to evaluate cytotoxicity, kinase inhibition, and blood-brain barrier penetration (e.g., parallel artificial membrane permeability assay) .

Q. What computational tools are recommended for modeling the compound’s interaction with biological targets?

  • Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • ADMET prediction : Employ SwissADME to predict bioavailability, CYP450 interactions, and toxicity liabilities .

Q. Methodological Considerations

  • Data Table Example :

    Synthetic StepReagents/ConditionsYield (%)Purity (HPLC)
    ChlorinationCl2, FeCl3, 80°C78>98%
    AminationNH3, H2/Pd, EtOH6595%
  • Critical Analysis : Discrepancies in dihedral angles (e.g., 70.22° in X-ray vs. 68.5° in DFT) may arise from crystal packing forces. Always report both experimental and computed values .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

5-amino-8-chloro-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H9ClN2O/c1-5-4-8(14)9-7(12)3-2-6(11)10(9)13-5/h2-4H,12H2,1H3,(H,13,14)

InChI Key

GQFVXZGRBFWVBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C=CC(=C2N1)Cl)N

Origin of Product

United States

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